Superior Aqueous Solubility of Elubiol Versus Ketoconazole Enables Formulation Feasibility in Personal Care Products
Elubiol demonstrates superior water solubility compared to ketoconazole, a critical differentiation for formulation scientists. While direct mg/mL solubility values for Elubiol in pure water are not reported in primary literature, supplier technical documentation and industrial sources consistently state that Elubiol has better water solubility than ketoconazole, which qualifies it for personal care product applications [1]. In contrast, ketoconazole has a measured water solubility of approximately 0.017 mg/mL (17 μg/mL) at room temperature, making it practically insoluble and necessitating complex solubilization strategies such as cyclodextrin inclusion complexes to achieve usable aqueous concentrations [2]. Elubiol's improved aqueous compatibility enables direct formulation into shampoos and topical products without requiring the extensive solubilization steps mandatory for ketoconazole [1]. Furthermore, Elubiol is listed in the European personal care products inventory, whereas ketoconazole is not permitted in such applications [1], providing a regulatory procurement advantage.
| Evidence Dimension | Water solubility |
|---|---|
| Target Compound Data | Qualitatively superior water solubility compared to ketoconazole; suitable for personal care product aqueous formulations |
| Comparator Or Baseline | Ketoconazole: 0.017 mg/mL (17 μg/mL) in water |
| Quantified Difference | Ketoconazole water solubility quantified at 0.017 mg/mL; Elubiol qualitatively described as having better water solubility enabling formulation compatibility |
| Conditions | Comparative assessment based on supplier technical documentation and formulation feasibility |
Why This Matters
Procurement decisions for aqueous formulation research or personal care product development must account for solubility constraints: Elubiol avoids the extensive solubilization protocols required for ketoconazole.
- [1] ChemicalBook. 67914-69-6; 新康唑 Product Specification. 2025. View Source
- [2] Ding Y, Xu S, Ding C, Zhang Z, Xu Z. Randomly Methylated ß-Cyclodextrin Inclusion Complex with Ketoconazole. Molecules. 2024;29(9). PMID: 38731409. View Source
